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Introduction
(1R)-AZD-1480 is a potent and selective ATP-competitive inhibitor of Janus-associated kinases

1 and 2 (JAK1/JAK2).[1][2] Its primary mechanism of action involves the suppression of the

JAK/STAT signaling pathway, which is constitutively activated in a variety of hematological and

solid tumors.[3][4][5][6] By inhibiting JAK1 and JAK2, AZD-1480 effectively blocks the

phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator

of tumor cell proliferation, survival, motility, and angiogenesis.[1][3] Preclinical studies have

demonstrated the anti-tumor efficacy of AZD-1480 in various cancer models, including

neuroblastoma, pediatric sarcomas, and uterine leiomyomas.[5][6][7] These application notes

provide detailed protocols for the preclinical administration of (1R)-AZD-1480, focusing on the

commonly utilized oral gavage route.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving (1R)-
AZD-1480.

Table 1: In Vitro Efficacy of AZD-1480

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12373945?utm_src=pdf-interest
https://www.benchchem.com/product/b12373945?utm_src=pdf-body
https://www.medchemexpress.com/AZD-1480.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4201390/
https://www.researchgate.net/publication/275002360_Pre-clinical_PKPDefficacy_characterization_of_AZD1480_a_JAK12_kinase_inhibitor
https://www.researchgate.net/publication/248706282_AZD1480_A_phase_I_study_of_a_novel_JAK2_inhibitor_in_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/23531921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717306/
https://www.medchemexpress.com/AZD-1480.html
https://www.researchgate.net/publication/275002360_Pre-clinical_PKPDefficacy_characterization_of_AZD1480_a_JAK12_kinase_inhibitor
https://pubmed.ncbi.nlm.nih.gov/23531921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717306/
https://pubmed.ncbi.nlm.nih.gov/39738934/
https://www.benchchem.com/product/b12373945?utm_src=pdf-body
https://www.benchchem.com/product/b12373945?utm_src=pdf-body
https://www.benchchem.com/product/b12373945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Type
Median EC50 /
rIC50

Concentration
Range

Effect Reference

Pediatric Solid

Tumors (NB,

RMS, ESFT)

1.5 µM 0.36 - 5.37 µM
Decreased cell

viability
[5][6]

Pediatric

Preclinical

Testing Program

(PPTP) Cell

Lines

1.5 µM 0.3 µM - 5.9 µM
Inhibition of cell

growth
[2][8]

Human and

Murine Glioma

Cells

Not specified Not specified

Decreased cell

proliferation,

induction of

apoptosis

[1]

Human Multiple

Myeloma Cells
Low micromolar Not specified

Blocks cell

proliferation,

induces

apoptosis

[1]

NB: Neuroblastoma, RMS: Rhabdomyosarcoma, ESFT: Ewing Sarcoma Family of Tumors

Table 2: In Vivo Administration and Efficacy of AZD-1480
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Animal
Model

Tumor Type
Administrat
ion Route

Dosage and
Schedule

Key
Outcomes

Reference

BALB/c or

Nude Mice

Renca or

786-O

subcutaneou

s tumors

Oral Gavage

50 mg/kg

once daily or

30 mg/kg

twice daily

Inhibition of

tumor growth
[1]

Mice

Intracranial

Glioblastoma

(GBM)

tumors

Not specified Not specified

Increased

survival,

inhibited

STAT-3

activity

[1]

Mice

Pediatric

Solid Tumor

Xenografts

Oral Gavage

60 mg/kg

daily for 5

days for 3

consecutive

weeks

Significant

tumor growth

inhibition

[2][8]

Mice
Wilms Tumor

Xenografts
Oral Gavage

20 mg/kg BID

(M-F) and 30

mg/kg SID

(weekends)

Tumor

regressions,

inhibition of

Stat3(Y705)

phosphorylati

on

[2]

Ovariectomiz

ed

Immunodefici

ent Mice

Uterine

Leiomyoma

Patient-

Derived

Xenograft

Oral Gavage

50 mg/kg for

5 days/week

for 28 days

59.5%

reduction in

xenograft

volume,

reduced

angiogenesis

[7]

Tumor-

bearing Mice

Neuroblasto

ma and

Pediatric

Sarcomas

Not specified Not specified Significantly

decreased

tumor growth

and

prolonged

[5][6]
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overall

survival

Signaling Pathway
The primary signaling pathway targeted by AZD-1480 is the JAK/STAT pathway. Upon cytokine

or growth factor binding to their receptors, JAKs become activated and phosphorylate the

receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs,

dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in

cell proliferation, survival, and inflammation. AZD-1480 competitively inhibits the ATP-binding

site of JAK1 and JAK2, preventing the downstream phosphorylation and activation of STAT3.
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JAK/STAT Signaling Pathway and Inhibition by AZD-1480
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Caption: Inhibition of the JAK/STAT signaling pathway by (1R)-AZD-1480.
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Experimental Protocols
Protocol 1: Preparation of (1R)-AZD-1480 for Oral
Administration
This protocol describes the preparation of a suspension of (1R)-AZD-1480 suitable for oral

gavage in preclinical models, based on formulations reported in the literature.[2]

Materials:

(1R)-AZD-1480 powder

Hydroxypropyl methyl cellulose (HPMC)

Tween 80

1N Hydrochloric acid (HCl)

Sterile water for injection

Sterile conical tubes (15 mL and 50 mL)

Magnetic stirrer and stir bar

pH meter

Analytical balance

Pipettes and sterile tips

Procedure:

Prepare the Vehicle:

To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first weigh the required amount of

HPMC and slowly add it to a beaker containing approximately 80% of the final volume of

sterile water while stirring vigorously.
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Continue stirring until the HPMC is fully dissolved. This may require stirring for several

hours at room temperature or overnight at 4°C.

Add the required volume of Tween 80 to the HPMC solution and mix until fully dissolved.

Bring the solution to the final volume with sterile water.

Adjust the pH of the vehicle to 2.0 using 1N HCl. Monitor the pH closely using a calibrated

pH meter.

Sterile-filter the final vehicle solution through a 0.22 µm filter if required for the

experimental model.

Prepare the AZD-1480 Suspension:

Weigh the required amount of (1R)-AZD-1480 powder based on the desired final

concentration and dosing volume.

In a sterile conical tube, add a small volume of the prepared vehicle to the AZD-1480

powder to create a paste.

Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a

uniform suspension.

Protect the final suspension from light and store at 4°C for up to 7 days.[2]

Pre-dosing Preparation:

Before each administration, ensure the AZD-1480 suspension is thoroughly resuspended

by vortexing or gentle shaking to guarantee dose uniformity.

Protocol 2: In Vivo Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the in vivo efficacy of (1R)-AZD-1480 in

a subcutaneous xenograft model.
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In Vivo Efficacy Study Workflow for (1R)-AZD-1480

1. Tumor Cell Culture

2. Subcutaneous
Tumor Cell Implantation

3. Tumor Growth Monitoring

4. Randomization into
Treatment Groups

5. Oral Administration of
AZD-1480 or Vehicle

6. Continued Monitoring
(Tumor Volume, Body Weight)

7. Study Endpoint Reached

8. Tumor Collection and
Pharmacodynamic Analysis

Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo efficacy study.
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Procedure:

Tumor Cell Implantation:

Appropriate cancer cells are cultured and harvested.

A specific number of cells (e.g., 2.5 x 10^6) are suspended in a suitable medium (e.g.,

PBS) and injected subcutaneously into the flank of immunocompromised mice.[1]

Tumor Growth and Randomization:

Tumor growth is monitored regularly using calipers.

When tumors reach a predetermined average volume (e.g., 100-150 mm³), the animals

are randomized into treatment and control groups.[1]

Drug Administration:

The treatment group receives (1R)-AZD-1480 via oral gavage at the specified dose and

schedule (e.g., 50 mg/kg once daily).[1]

The control group receives the vehicle solution following the same schedule.

Monitoring and Data Collection:

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to

assess treatment efficacy and toxicity.

Animal health and behavior should be monitored daily.

Study Endpoint and Tissue Collection:

The study is terminated when tumors in the control group reach a specified size, or at a

predetermined time point.

At the end of the study, tumors are excised, weighed, and processed for

pharmacodynamic analysis (e.g., Western blot for pSTAT3).
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Disclaimer: These protocols are intended for guidance and should be adapted to specific

experimental needs and institutional guidelines for animal care and use. Appropriate safety

precautions should be taken when handling (1R)-AZD-1480 and other chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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